Echimidine

genotoxicity micronucleus assay risk assessment

Unlike monoester PAs, Echimidine activates PXR-mediated CYP3A4 induction—a property shared by only one other PA. It provides a mid-tier genotoxicity benchmark (LOEC 32 µM in CBMN assay) between high-potency diesters and low-potency monoesters. Its documented co-elution with C-7 isomers under standard RP-HPLC makes it essential for EFSA food safety LC-MS/MS method validation. Supplied at ≥98% purity with full COA. For DDI studies, regulatory toxicology, and food contaminant analysis.

Molecular Formula C20H31NO7
Molecular Weight 397.5 g/mol
CAS No. 520-68-3
Cat. No. B1671080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEchimidine
CAS520-68-3
SynonymsEchimidine
Molecular FormulaC20H31NO7
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)O)(C(C)(C)O)O
InChIInChI=1S/C20H31NO7/c1-6-12(2)17(23)28-15-8-10-21-9-7-14(16(15)21)11-27-18(24)20(26,13(3)22)19(4,5)25/h6-7,13,15-16,22,25-26H,8-11H2,1-5H3/b12-6-/t13-,15+,16+,20-/m0/s1
InChIKeyHRSGCYGUWHGOPY-LYHHMGRNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 24 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Echimidine (CAS 520-68-3): Procurement Considerations and Analytical Specification Guide for the Pyrrolizidine Alkaloid


Echimidine ((+)-Echimidine, CAS 520-68-3) is a natural 1,2-unsaturated pyrrolizidine alkaloid (PA) of the open-chain diester structural class, with molecular formula C20H31NO7 and molecular weight 397.46 g/mol . It is a direct acetylcholinesterase (AChE) inhibitor and exhibits binding activity to muscarinic acetylcholine receptors and 5-HT2 serotonin receptors . Echimidine is predominantly derived from Echium plantagineum (Paterson's curse) and is a major PA contaminant of regulatory concern in honey and food products in Australia, New Zealand, and Europe . As a primary reference standard, commercial echimidine is typically supplied at purity levels of ≥95% to >98%, with certificates of analysis providing absolute purity assignments accounting for chromatographic purity, water content, residual solvents, and inorganic impurities .

Why Echimidine Cannot Be Substituted with Other Pyrrolizidine Alkaloids in Analytical and Toxicological Workflows


Pyrrolizidine alkaloids exhibit pronounced structure-dependent differences in metabolic activation, nuclear receptor engagement, and genotoxic potency that preclude simple within-class substitution [1]. Echimidine, as an open-chain diester, demonstrates a metabolic and toxicological profile distinct from both cyclic diesters (e.g., senecionine, retrorsine) and monoesters (e.g., lycopsamine, europine) [1]. Substituting echimidine with a monoester would fail to capture PXR-mediated CYP3A4 induction, a pathway unique to open-chain diesters among PAs tested [2]. Conversely, substituting with the more potent open-chain diester lasiocarpine would overestimate genotoxic risk by an order of magnitude [3]. Additionally, echimidine co-elutes with its C-7 isomers (echihumiline and hydroxymyoscorpine) under standard reversed-phase HPLC acidic conditions, a chromatographic behavior not shared by other PA congeners and one that directly impacts analytical method validation and purity verification [4].

Quantitative Differentiation Evidence for Echimidine: Head-to-Head Comparator Data for Scientific Selection


Genotoxic Potency Ranking: Echimidine is 10-Fold Less Potent than Lasiocarpine but 3-Fold More Potent than Seneciphylline

In the cytokinesis-block micronucleus (CBMN) assay using human hepatoma HepG2 cells, the lowest concentration at which significant micronucleus induction was observed was 32 μM for echimidine, compared to 3.2 μM for lasiocarpine and riddelliine, and 100 μM for seneciphylline, europine, and lycopsamine [1]. This places echimidine in an intermediate genotoxic potency tier, approximately one order of magnitude less potent than the most genotoxic open-chain diester lasiocarpine, yet approximately three-fold more potent than cyclic diester seneciphylline and the monoesters [1].

genotoxicity micronucleus assay risk assessment

Selective PXR Activation and CYP3A4 Induction: Echimidine is One of Only Two PAs Confirmed to Activate This Nuclear Receptor

In a comprehensive GAL4/UAS-based transactivation reporter gene assay screening a panel of nuclear receptors (PPARs, LXRα, RARα, RXRα, FXR, CAR, PXR, ERα/β), only the open-chain diesters echimidine and lasiocarpine significantly activated the pregnane X receptor (PXR) [1]. No activation of PXR was observed for cyclic diesters (e.g., senecionine, retrorsine), monoesters (e.g., lycopsamine, europine), or otonecine-type PAs (e.g., senkirkine) [1]. PXR activation by echimidine led to verified induction of CYP3A4 at the mRNA, protein, and enzyme activity levels [1].

nuclear receptor PXR CYP3A4 drug metabolism

Metabolic Fate in Human CYP3A4-Expressing Cells: Echimidine Shows Intermediate Extent of Metabolism Relative to Lasiocarpine and Senecionine

In human CYP3A4-transfected HepG2 cells, lasiocarpine was more extensively metabolized than echimidine and senecionine, with both echimidine and senecionine giving rise to detectable pyrrolic metabolites [1]. In rat primary hepatocytes, open-chained diesters echimidine and lasiocarpine, along with the cyclic diester senecionine, were extensively metabolized into a broad spectrum of products released into the medium [1]. N-oxide formation, a detoxification pathway, was a major route for cyclic diesters, was less distinctive for echimidine and lycopsamine, and was almost negligible for lasiocarpine and europine [1].

metabolism CYP3A4 hepatocyte bioactivation

Hepatocyte Cytotoxicity: IC50 of 9.26-14.14 μg/mL in Rat Primary Hepatocytes

In rat hepatocyte primary culture cells, echimidine (as the zinc-reduced mixture of echimidine and its co-occurring C-7 isomers echihumiline and hydroxymyoscorpine) caused concentration-dependent inhibition of hepatocyte viability across a concentration range of 3 to 300 μg/mL, with mean IC50 values ranging from 9.26 to 14.14 μg/mL [1]. This cytotoxicity profile was determined using the alkaloid mixture that co-elutes under standard HPLC acidic conditions, accurately reflecting the material obtained in typical isolation and analytical workflows [1].

hepatotoxicity cytotoxicity primary hepatocyte IC50

Analytical Chromatographic Behavior: Co-Elution with C-7 Isomers Under Standard Acidic HPLC Conditions

Under standard reversed-phase HPLC acidic conditions, the main peak corresponding to echimidine ([M+H]+ at m/z 398) actually represents a mixture of echimidine and its isomeric co-elutant echihumiline, with a third isomer, hydroxymyoscorpine, also present in smaller amounts and barely resolved from the co-eluting pair [1]. This co-elution behavior obscures the true alkaloidal composition and has implications for quantitative analysis and purity assignment [1]. The alkaloids were present mostly (90%) in the form of N-oxides prior to zinc reduction, forming a single HPLC peak [1].

HPLC chromatography isomer co-elution method validation

Recommended Application Scenarios for Echimidine Based on Quantitative Differentiation Evidence


Calibrator for Intermediate Genotoxic Potency in PA Risk Assessment Studies

Echimidine is optimally positioned as a mid-tier genotoxicity reference compound in the CBMN assay using HepG2 or Huh6 cells. With a LOEC of 32 μM, it provides a benchmark between the high-potency diesters (lasiocarpine, riddelliine at 3.2 μM) and low-potency cyclic diesters/monoesters (seneciphylline, europine, lycopsamine at 100 μM) [1]. This intermediate sensitivity makes echimidine suitable for validating assay responsiveness and for establishing dose-response curves in regulatory toxicology studies where PA contamination limits are being established.

Positive Control for PXR-Mediated CYP3A4 Induction Assays

As one of only two PAs confirmed to activate the pregnane X receptor (PXR) among all structural classes tested, echimidine serves as an essential positive control in nuclear receptor transactivation assays [2]. Its use is particularly critical in studies investigating PA-associated drug-drug interactions, where CYP3A4 induction may alter the metabolism of co-administered pharmaceuticals. Substitution with non-PXR-activating PAs (e.g., senecionine, lycopsamine, senkirkine) would yield false-negative results and undermine study validity [2].

Reference Standard for Open-Chain Diester Metabolism Studies in CYP3A4-Expressing Systems

Echimidine's metabolic profile in human CYP3A4-transfected HepG2 cells—characterized by detectable pyrrolic metabolite formation and intermediate N-oxide production—positions it as a representative open-chain diester for metabolism and bioactivation studies [3]. It is less extensively metabolized than lasiocarpine, allowing for clearer temporal resolution of metabolite formation kinetics, while still generating the reactive pyrrolic species absent in monoester incubations [3].

Analytical Method Development and Validation for PA Quantification in Food Matrices

Given its regulatory significance as a target analyte for EFSA honey contamination monitoring and its documented co-elution with C-7 isomers under standard acidic HPLC conditions, echimidine is a critical compound for developing and validating robust LC-MS/MS methods for food safety testing [4]. Analytical laboratories developing methods for PA quantification in honey, pollen, or herbal products must include echimidine to ensure chromatographic resolution from its isomers and to establish accurate recovery and LOQ parameters.

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